(2S,4R)-1-叔丁基 2-甲基 4-羟基吡咯烷-1,2-二羧酸酯

描述

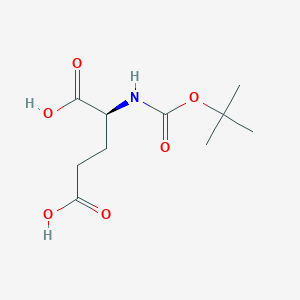

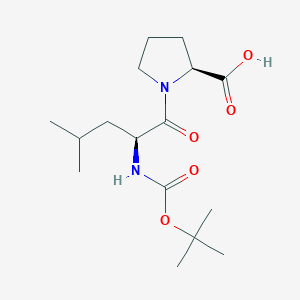

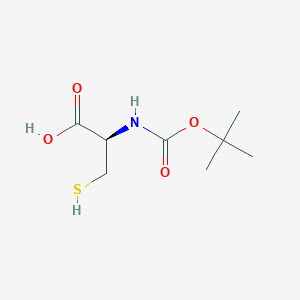

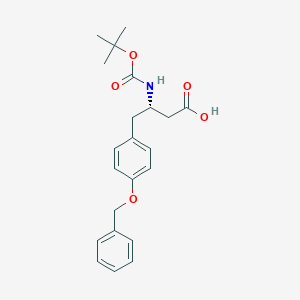

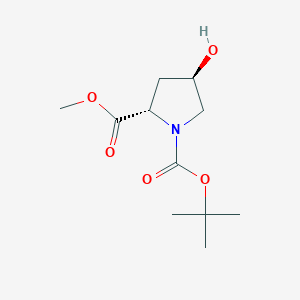

“(2S,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate” is a chemical compound with the molecular formula C11H19NO5 . It is also known as a proline derivative .

Synthesis Analysis

The synthesis of this compound involves the use of lithium aluminium tetrahydride in tetrahydrofuran at -16℃ for 3.5 hours under an inert atmosphere . Another method involves the use of DMP (Dess-Martin periodinane) at room temperature for 4 hours .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8+/m0/s1 .Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 245.27 g/mol . The compound should be stored in a dark place, sealed, and at room temperature .科学研究应用

Application in Supramolecular Helical Self-Assembly of Small Peptides

Specific Scientific Field

This application falls under the field of Nanobiotechnology .

Summary of the Application

The self-assembly of peptides, including Boc-Hyp-OMe, forming various micro to nanostructures has several applications in nanobiotechnology . These structures, such as nano-rods, nano-tubes, nanofibrils, nanoribbons, nanospheres, and nanobelts, have exciting applications in nanobiotechnology, material science, medicinal chemistry, drug-delivery, gene expression, ion channels, tissue engineering, biosensors, smart materials, and devices .

Methods of Application or Experimental Procedures

The self-assembly of peptides happens through various supramolecular non-covalent interactions to build several secondary structures . This process is observed in nature, e.g., right-handed α-helix of proteins, right-handed DNA double helix, and triple helix of collagen .

Results or Outcomes

The self-assembly of peptides has resulted in the formation of various interesting micro to nano-level structures . These structures have exciting applications in several fields, as mentioned above .

Application in Stabilization of cis-Proline and Type VI β-turns via C–H/O Interactions

Specific Scientific Field

This application falls under the field of Biochemistry .

Summary of the Application

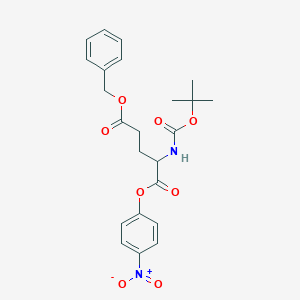

Structures at serine-proline sites in proteins were analyzed using a combination of peptide synthesis with structural methods and bioinformatics analysis of the PDB . The crystal structure of Boc-Ser-hyp(4-I-Ph)-OMe had two molecules in the unit cell .

Methods of Application or Experimental Procedures

Dipeptides were synthesized with the proline derivative (2S,4S)-(4-iodophenyl)hydroxyproline [hyp(4-I-Ph)] . The crystal structure of Boc-Ser-hyp(4-I-Ph)-OMe was determined .

Results or Outcomes

One molecule exhibited cis-proline and a type VIa2 β-turn (BcisD). The cis-proline conformation was stabilized by a C–H/O interaction between Pro C–Hα and the Ser side-chain oxygen . NMR data were consistent with stabilization of cis-proline by a C–H/O interaction in solution .

Application in 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins

Summary of the Application

4-Fluoroprolines, including Boc-Hyp-OMe, are used to enhance inductive properties relative to the hydroxyl group of 4-hydroxyproline and to eliminate contributions from hydrogen bonding . The strong inductive effect of the fluoro group has three main consequences: enforcing a particular pucker upon the pyrrolidine ring, biasing the conformation of the preceding peptide bond, and accelerating cis–trans prolyl peptide bond isomerization .

Results or Outcomes

These subtle yet reliable modulations make 4-fluoroproline incorporation a complement to traditional genetic approaches for exploring structure–function relationships in peptides and proteins, as well as for endowing peptides and proteins with conformational stability .

Application in Peptide Synthesis

Specific Scientific Field

This application falls under the field of Chemistry .

Summary of the Application

Boc-Hyp-OMe is used in the Boc solid-phase peptide synthesis . This method is used to synthesize peptides in a stepwise manner, adding one amino acid at a time.

Methods of Application or Experimental Procedures

In Boc solid-phase peptide synthesis, the amino group of the amino acid is protected by a Boc group, and the carboxyl group is activated to react with the amino group of the next amino acid .

Results or Outcomes

The result is the synthesis of a peptide chain . The length and sequence of the peptide can be controlled by the order and number of amino acids added.

Application in Antibody-Drug Conjugates (ADCs) Synthesis

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

Boc-Hyp-OMe is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .

Methods of Application or Experimental Procedures

In the synthesis of ADCs, Boc-Hyp-OMe is used as a linker to connect the antibody to the drug . This linker is non-cleavable, meaning it does not break down to release the drug until it reaches the target cells .

Results or Outcomes

The use of Boc-Hyp-OMe as a linker in ADCs has resulted in more stable and effective antibody-drug conjugates . These ADCs can deliver drugs directly to cancer cells, reducing the impact on healthy cells .

Application in PROTACs Synthesis

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

Boc-Hyp-OMe is also an alkyl chain-based PROTAC linker that can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by tagging disease-causing proteins for destruction .

Methods of Application or Experimental Procedures

In the synthesis of PROTACs, Boc-Hyp-OMe is used as a linker to connect the ligand for the E3 ubiquitin ligase and the ligand for the target protein .

Results or Outcomes

The use of Boc-Hyp-OMe as a linker in PROTACs has resulted in more effective proteolysis targeting chimeras . These PROTACs can selectively degrade disease-causing proteins .

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

属性

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMNEDXVUJLQAF-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370553 | |

| Record name | 1-tert-Butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate | |

CAS RN |

74844-91-0 | |

| Record name | (2S,4R)-4-Hydroxypyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74844-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。